Methyl 2-methyl-4-(nitromethyl)benzoate Methyl 2-methyl-4-(nitromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207471
InChI: InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

Methyl 2-methyl-4-(nitromethyl)benzoate

CAS No.:

Cat. No.: VC18207471

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4-(nitromethyl)benzoate -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name methyl 2-methyl-4-(nitromethyl)benzoate
Standard InChI InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3
Standard InChI Key DOHINLQIOYGGKW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-methyl-4-(nitromethyl)benzoate belongs to the class of nitroaromatic esters, with the molecular formula C10_{10}H11_{11}NO4_{4} and a molecular weight of 209.2 g/mol . The compound’s structure features a benzene ring substituted with:

  • A methyl ester (–COOCH3_3) at position 2.

  • A nitromethyl (–CH2_2NO2_2) group at position 4.

This substitution pattern distinguishes it from structurally similar compounds like methyl 2-methyl-4-nitrobenzoate (CAS: 62621-09-4), which contains a nitro (–NO2_2) group instead of nitromethyl at position 4 . The nitromethyl group introduces steric and electronic effects that influence reactivity, solubility, and stability.

Physicochemical Properties

Available data for methyl 2-methyl-4-(nitromethyl)benzoate are sparse, but inferences can be drawn from related nitroaromatic esters:

PropertyValue/DescriptionSource
Molecular Weight209.2 g/mol
Purity≥95%
Estimated Density~1.2–1.4 g/cm³ (analogous esters) ,
Boiling PointNot reported
Melting PointNot reported

The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Manufacturing

While no direct synthesis protocols for methyl 2-methyl-4-(nitromethyl)benzoate are publicly documented, plausible routes can be extrapolated from analogous nitroaromatic syntheses.

Proposed Synthetic Pathways

  • Nitromethylation of Methyl 2-Methylbenzoate:
    Introduction of a nitromethyl group via radical nitration or Michael addition using nitromethane and a catalyst (e.g., ammonium cerium(IV) nitrate) .

  • Esterification of 2-Methyl-4-(nitromethyl)benzoic Acid:
    Reaction of the carboxylic acid precursor with methanol under acidic conditions, a common esterification strategy .

Challenges in Synthesis

  • Regioselectivity: Ensuring nitromethyl group addition exclusively at position 4 requires careful control of reaction conditions.

  • Stability: Nitromethyl groups are prone to decomposition under acidic or high-temperature conditions, necessitating mild synthesis protocols .

Reactivity and Functional Transformations

The nitromethyl group (–CH2_2NO2_2) is a versatile functional group capable of participating in reduction, condensation, and cycloaddition reactions. Key transformations include:

Reduction to Amines

Catalytic hydrogenation (e.g., H2_2/Pd-C) converts the nitromethyl group to an aminomethyl (–CH2_2NH2_2) moiety, yielding methyl 2-methyl-4-(aminomethyl)benzoate—a potential intermediate for pharmaceuticals .

Nucleophilic Substitution

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution, though steric hindrance from the methyl ester may limit reactivity at position 4.

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